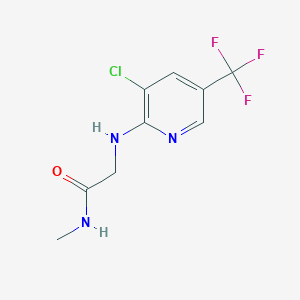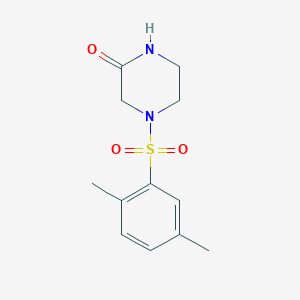
3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrol ring, and a sulfonyl-pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyrrol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring and the hydroxy(methyl)amino group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrol ring.
Reduction Products: Sulfide derivatives.
Substitution Products: Compounds with substituted fluorophenyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorophenyl and pyrrol groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
作用機序
The mechanism of action of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Fluorophenyl)-1H-pyrrole
- 4-((Hydroxy(methyl)amino)methyl)-1H-pyrrole
- Sulfonyl-pyridine derivatives
Uniqueness
The uniqueness of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its hydrophobic interactions, while the sulfonyl and hydroxy(methyl)amino groups provide opportunities for hydrogen bonding and other interactions.
特性
分子式 |
C17H16FN3O4S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-[[5-(2-fluorophenyl)-1-(1-oxidopyridin-1-ium-3-yl)sulfonylpyrrol-3-yl]methyl]-N-methylhydroxylamine |
InChI |
InChI=1S/C17H16FN3O4S/c1-19(22)10-13-9-17(15-6-2-3-7-16(15)18)21(11-13)26(24,25)14-5-4-8-20(23)12-14/h2-9,11-12,22H,10H2,1H3 |
InChIキー |
DVARUHKYFPNDFC-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=C[N+](=CC=C3)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


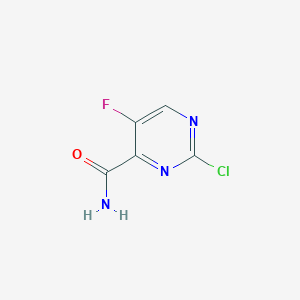
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
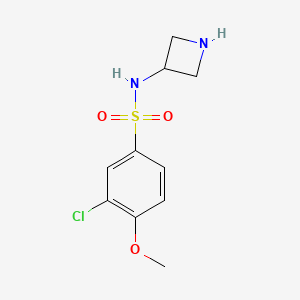
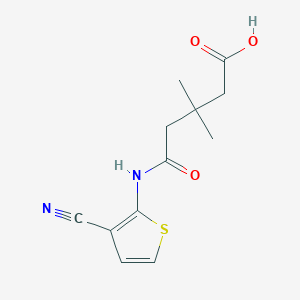
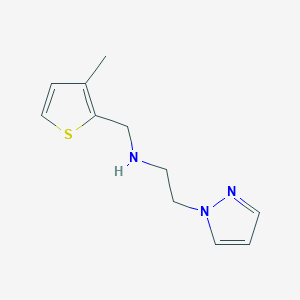

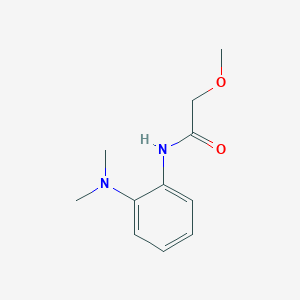
![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
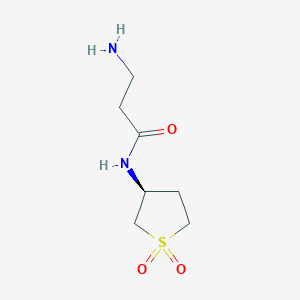
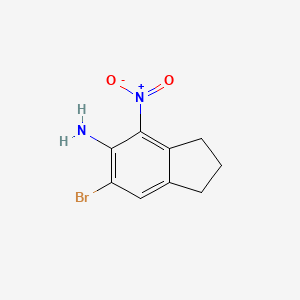
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

